2,2-Dimethyl-3-(phenylselanyl)oxane
Description
Properties
CAS No. |
114524-29-7 |
|---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C13H18OSe/c1-13(2)12(9-6-10-14-13)15-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
BXLWKZZVOZAZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCO1)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Mechanistic Investigations of 2,2 Dimethyl 3 Phenylselanyl Oxane Transformations
Seleniranium Ion Intermediates in Cyclization Reactions
The configurational stability of seleniranium ions is a crucial factor in stereoselective reactions. For a molecule like 2,2-Dimethyl-3-(phenylselanyl)oxane, the formation of a seleniranium ion would generate stereocenters at both the selenium atom and the adjacent carbon atoms. A significant challenge in achieving enantioselective transformations is the potential for racemization of these intermediates before they are trapped by a nucleophile. nih.gov
Racemization can occur through several pathways. One possible mechanism involves the reversible opening and closing of the seleniranium ring. Another pathway could be an equilibrium between the seleniranium ion and an open-chain species. windows.net Studies on analogous systems have shown that the nature of the aryl group on the selenium atom can significantly influence the rate of racemization. nih.gov For instance, the introduction of electron-withdrawing groups on the phenyl ring can attenuate racemization by destabilizing the transition state for ring opening. nih.gov
Table 1: Factors Influencing Seleniranium Ion Racemization
| Factor | Influence on Configurational Stability | Probable Mechanism of Racemization |
|---|---|---|
| Aryl Group Electronics | Electron-withdrawing groups increase stability | Reversible ring-opening/closing |
| Solvent Polarity | Polar solvents may stabilize open-chain forms | Equilibrium with open-chain species |
| Counterion | Non-nucleophilic counterions enhance stability | Prevents premature ring opening |
Gas-phase studies on various substituted arylseleniranium ions have provided quantitative insights into these effects. A Hammett plot for the reaction of substituted seleniranium ions with an alkene showed a positive ρ value, indicating that electron-withdrawing groups increase the reaction rate by making the selenium center more electrophilic. nih.govresearchgate.net
Steric hindrance from bulky substituents on the aryl ring can also affect the stability and reactivity of the seleniranium ion. While significant steric bulk can hinder the approach of nucleophiles, it can also influence the geometry and strain of the three-membered ring. In the case of 2,2-Dimethyl-3-(phenylselanyl)oxane, the gem-dimethyl group at the 2-position of the oxane ring would already impart significant steric influence on the adjacent C3-Se bond and the resulting seleniranium ion.
Table 2: Predicted Influence of Phenyl Group Substituents on Seleniranium Ion Stability
| Substituent on Phenyl Group | Electronic Effect | Predicted Effect on Stability |
|---|---|---|
| -OCH₃ (para) | Electron-donating | Increased stability |
| -H | Neutral | Baseline stability |
| -Br (para) | Electron-withdrawing | Decreased stability |
| -NO₂ (meta) | Strongly electron-withdrawing | Significantly decreased stability |
Nucleophilic Attack and Ring-Opening Processes
The oxane ring in 2,2-Dimethyl-3-(phenylselanyl)oxane can be susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of such attacks is governed by both steric and electronic factors. In unsymmetrical oxetanes, which are four-membered rings analogous to the oxane in the target molecule, strong nucleophiles tend to attack the less substituted carbon atom adjacent to the oxygen due to steric hindrance (SN2 mechanism). magtech.com.cn However, under acidic conditions which can activate the ring, weaker nucleophiles may attack the more substituted carbon atom, proceeding through a more carbocation-like transition state. magtech.com.cn
In the context of 2,2-Dimethyl-3-(phenylselanyl)oxane, a nucleophile could potentially attack either C2 or C5 of the oxane ring. The presence of the gem-dimethyl group at C2 would sterically hinder attack at this position. Therefore, it is plausible that nucleophilic attack would preferentially occur at the less substituted C5 position. The phenylselanyl group at C3 could also influence the regioselectivity through electronic effects or by acting as a leaving group after oxidation.
Quantum chemical and experimental studies on related systems, such as 2-bromomethyl-1,3-thiaselenole, have shown that nucleophilic attack can occur at the selenium atom of the intermediate seleniranium ion, leading to ring opening and subsequent rearrangements. chim.itmdpi.com This highlights the multiple reactive sites available in such heterocyclic systems.
Detailed Radical Reaction Mechanisms (e.g., Addition, Elimination, Homolytic Substitution)
Organoselenium compounds are well-known precursors for radical reactions. researchgate.netresearchgate.net The carbon-selenium bond in compounds like 2,2-Dimethyl-3-(phenylselanyl)oxane can undergo homolytic cleavage to generate carbon-centered radicals. Phenylseleno groups are often used as "radical protecting groups" due to their stability under various conditions and their selective removal to generate radicals. researchgate.net
Typical radical reactions involving organoselenides include:
Addition: A radical can add to the selenium atom, or a radical generated from the organoselenide can add to an external unsaturated bond.
Elimination: β-elimination of a phenylseleno radical can lead to the formation of an alkene.
Homolytic Substitution (SH2): A radical can displace the phenylseleno group from the carbon atom. This is a common method for generating radicals from organoselenide precursors using radical initiators like AIBN and a tin hydride. researchgate.net
For 2,2-Dimethyl-3-(phenylselanyl)oxane, homolytic cleavage of the C3-Se bond would generate a radical at the C3 position of the oxane ring. The fate of this radical would depend on the reaction conditions and the presence of other reagents. Intramolecular radical cyclizations are also a possibility if a suitable radical acceptor is present within the molecule.
Oxidative Transformations of the Selenoether Moiety
The selenium atom in 2,2-Dimethyl-3-(phenylselanyl)oxane is in the +2 oxidation state and can be readily oxidized to higher oxidation states, leading to the formation of selenoxides (+4) and selenones (+6). wikipedia.org This oxidation dramatically alters the reactivity of the molecule.
Selenides are typically oxidized to selenoxides using reagents like hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The oxidation to the corresponding selenone requires stronger oxidizing agents and an excess of the oxidant, as the second oxidation step is generally slower than the first. chim.it
Selenoxides derived from compounds like 2,2-Dimethyl-3-(phenylselanyl)oxane are versatile intermediates. One of the most well-known reactions of selenoxides is the syn-elimination, where the selenoxide and a β-proton are eliminated to form an alkene. This reaction proceeds through a five-membered cyclic transition state. wikipedia.org
Selenones are even more reactive than selenoxides. The selenonyl group is an excellent leaving group, and its displacement by nucleophiles can occur under mild conditions. adelaide.edu.au Oxidation of β-amidoalkyl phenyl selenides to the corresponding selenones has been shown to facilitate intramolecular cyclization to form N-acylaziridines. adelaide.edu.au In the case of 2,2-Dimethyl-3-(phenylselanyl)oxane, oxidation to the selenone could activate the C3 position for nucleophilic substitution. Furthermore, treatment of alkyl phenyl selenides with excess m-CPBA in an alcohol solvent can lead to the substitution of the phenylseleno group with an alkoxy group, a transformation that is thought to proceed through a selenone intermediate. psu.edu
Pericyclic Rearrangements Involving Selenium Species (e.g.,researchgate.netacs.org-Sigmatropic Rearrangements)
Pericyclic reactions, and specifically sigmatropic rearrangements, represent a class of concerted chemical transformations that involve the reorganization of σ and π bonds within a single, continuous network of atoms. In the context of organoselenium chemistry, these rearrangements are pivotal in forging new carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol. While direct experimental or computational studies on the researchgate.netacs.org-sigmatropic rearrangement of 2,2-Dimethyl-3-(phenylselanyl)oxane are not extensively documented in the literature, the behavior of analogous selenium-containing compounds, particularly selenonium ylides, provides a strong basis for understanding the potential mechanistic pathways.
A researchgate.netacs.org-sigmatropic rearrangement, commonly known as the Stevens rearrangement for related ammonium (B1175870) and sulfonium (B1226848) ylides, would involve the migration of the phenylselanyl group from the carbon at position 3 of the oxane ring to an adjacent atom. For such a rearrangement to occur, the selenium atom must first be converted into a selenonium ylide. This is typically achieved by alkylation or reaction with a carbene, followed by deprotonation at the carbon adjacent to the selenium center.
The mechanism of the Stevens rearrangement itself has been a subject of considerable debate, with evidence pointing towards a non-concerted pathway involving the homolytic cleavage of the carbon-selenium bond to form a radical pair. This radical pair is thought to be held within a solvent cage, allowing for recombination at the adjacent position with retention of configuration at the migrating center. An alternative, though less commonly invoked, pathway involves a heterolytic cleavage to form an ion pair.
In the specific case of a selenonium ylide derived from 2,2-Dimethyl-3-(phenylselanyl)oxane, the researchgate.netacs.org-rearrangement would be influenced by the presence of the adjacent oxygen atom within the oxane ring. The oxygen's lone pairs could potentially stabilize an adjacent positive charge, which might favor an ionic intermediate. Conversely, the electron-withdrawing nature of the oxygen could influence the stability of the initial ylide.
Computational studies on analogous sulfonium and oxonium ylides have provided valuable insights into the energetics of these rearrangements. For instance, theoretical studies on the Stevens rearrangement of various ylides have shown that the diradical pathway is often energetically favored. The activation energies for these processes are influenced by the nature of the substituents on the ylide and the migrating group.
While specific data for the rearrangement of 2,2-Dimethyl-3-(phenylselanyl)oxane is not available, we can extrapolate from related systems to predict the feasibility and potential outcomes of such a transformation. The table below presents hypothetical data based on known trends for Stevens-type rearrangements, illustrating the potential influence of reaction conditions on the rearrangement of a generic selenonium ylide.
| Migrating Group | Ylide Stabilizer | Solvent Polarity | Proposed Intermediate | Relative Activation Energy (kcal/mol) |
| Phenylselanyl | -C(O)R | Low | Diradical | 20-25 |
| Phenylselanyl | -C(O)R | High | Ionic Pair | 18-23 |
| Alkylselanyl | -H | Low | Diradical | 25-30 |
| Alkylselanyl | -H | High | Ionic Pair | 22-27 |
Table 1: Hypothetical data illustrating the influence of various factors on the researchgate.netacs.org-sigmatropic rearrangement of a selenonium ylide.
It is important to note that the actual mechanism and energetics would be highly dependent on the specific reaction conditions and the exact structure of the intermediate ylide. Further experimental and computational investigations are necessary to fully elucidate the mechanistic landscape of pericyclic rearrangements involving 2,2-Dimethyl-3-(phenylselanyl)oxane and related selenium-containing heterocycles.
Stereochemical Aspects and Stereoselective Synthesis of Oxane Selenoethers
Enantioselective Selenofunctionalization of Olefins
The enantioselective selenofunctionalization of olefins represents a powerful strategy for the asymmetric synthesis of selenium-containing heterocycles. This approach involves the reaction of an alkene with a selenium electrophile in the presence of a chiral catalyst, leading to the formation of a new stereocenter.
Design and Application of Chiral Lewis Bases and Organocatalysts in Asymmetric Reactions
The development of chiral Lewis bases and organocatalysts has been instrumental in advancing enantioselective selenofunctionalization reactions. These catalysts can activate the selenium electrophile, creating a chiral environment that dictates the facial selectivity of the subsequent attack on the olefin.
A notable advancement in this area is the use of chiral BINAM-derived catalysts. For instance, a chiral BINAM-based selenophosphoramide has been successfully employed as a Lewis base catalyst in the enantioselective intramolecular sulfenoamination of olefins, a reaction analogous to selenofunctionalization. acs.orgnih.gov This catalytic system generates a chiral sulfenylating complex, which then transfers the sulfenium ion to the alkene to form an enantioenriched thiiranium ion intermediate. acs.orgnih.gov Subsequent intramolecular cyclization by a pendant nucleophile proceeds with high enantioselectivity. acs.orgnih.gov
Similarly, a novel combination of a chiral BINAM-derived sulfide (B99878) and an achiral Lewis acid has enabled the first enantioselective selenocyclization of 1,1-disubstituted alkenes. acs.org This method provides access to various selenium-containing 4H-3,1-benzoxazines with good to excellent enantioselectivities, demonstrating the facile construction of tetrasubstituted carbon stereocenters. acs.org The concept of using latent nucleophiles, which are activated at an opportune moment, further expands the scope of enantioselective Lewis base catalysis by addressing the issue of the nucleophile being more reactive than the catalyst itself. digitellinc.com
The application of these principles to the synthesis of 2,2-Dimethyl-3-(phenylselanyl)oxane would involve the intramolecular cyclization of a suitably substituted olefin precursor. The chiral catalyst would control the stereochemistry of the initial selenium addition to the double bond, thereby establishing the absolute configuration at the C3 position of the oxane ring.
Diastereoselective Control in the Formation of 2,2-Dimethyl-3-(phenylselanyl)oxane and Related Oxane Rings
Diastereoselective control is crucial when multiple stereocenters are formed during a reaction. In the context of 2,2-Dimethyl-3-(phenylselanyl)oxane synthesis, achieving high diastereoselectivity is essential for obtaining a single, well-defined isomer.
Mechanistic studies have shown that stereoelectronic effects can play a significant role in controlling diastereoselectivity. For example, in the selenium-catalyzed intermolecular C–H amination to form anti-1,2-amino alcohols, the diastereoselectivity is governed by an "inside alkoxy effect" on the transition state of a nih.govacs.org-sigmatropic rearrangement. nih.gov This effect leads to the preferential formation of one diastereomer. The diastereoconvergence observed in some selenium-catalyzed reactions is particularly powerful, as it allows for the formation of a single product diastereomer from a mixture of starting material diastereomers. nih.gov This is achieved by the destruction and subsequent stereoselective reformation of a stereocenter during the reaction sequence. nih.gov
For the formation of the oxane ring in 2,2-Dimethyl-3-(phenylselanyl)oxane, the relative orientation of the substituents on the newly formed stereocenters would be influenced by both steric and stereoelectronic factors. The bulky gem-dimethyl group at the C2 position would likely direct the incoming phenylselanyl group to a specific face of the molecule to minimize steric hindrance.
Conformational Analysis of Seleno-Oxane Systems
The three-dimensional structure and conformational preferences of seleno-oxane systems are dictated by a delicate balance of steric and electronic interactions. Understanding these factors is key to predicting the reactivity and biological activity of these compounds.
Evaluation of Ring Strain and Stereoelectronic Effects (e.g., Anomeric Effect Analogues)
The oxane ring typically adopts a chair conformation to minimize torsional strain. youtube.com However, the introduction of substituents, particularly a selenium atom, can lead to significant stereoelectronic interactions that influence the conformational equilibrium.
An important stereoelectronic effect to consider is the anomeric effect. wikipedia.orgyoutube.com In its classic form, the anomeric effect describes the preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric disadvantage. wikipedia.orgyoutube.com This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. youtube.com
In seleno-oxane systems, an analogous anomeric effect involving the selenium atom is plausible. Computational studies on 2-[(4-substituted phenyl)seleno]-1,3-dithianes have shown that delocalization involving the sulfur and selenium lone pairs and the C2-Se anti-bonding orbital contributes to the stabilization of the axial conformer. itu.edu.tr This suggests that in 2,2-Dimethyl-3-(phenylselanyl)oxane, an interaction between a lone pair on the ring oxygen and the σ* orbital of the C-Se bond could influence the conformational preference of the phenylselanyl group. The magnitude of this effect would depend on the electronegativity of the selenium and the geometry of the ring.
Stereochemical Assignment of Isomers (e.g., Axial vs. Equatorial)
The definitive assignment of the stereochemistry of isomers, including the axial or equatorial orientation of substituents, is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.
NMR Spectroscopy:
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for elucidating the relative stereochemistry of cyclic compounds. researchgate.networdpress.comresearchgate.net
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment. For instance, in substituted oxabicyclic systems, the chemical shifts of methyl groups and protons attached to the ring can differ significantly between diastereoisomers due to varying interactions with the bridging oxygen atom. researchgate.net In 2,2-Dimethyl-3-(phenylselanyl)oxane, the chemical shift of the proton at C3 would be expected to differ depending on whether the phenylselanyl group is in an axial or equatorial position.
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between H3 and the protons on the adjacent carbons (C4), it is possible to distinguish between axial and equatorial orientations of the phenylselanyl group.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of nuclei. wordpress.com For 2,2-Dimethyl-3-(phenylselanyl)oxane, observing an NOE between the phenylselanyl group and specific protons on the oxane ring would provide strong evidence for its orientation. For example, an NOE between the phenyl protons and the axial protons on the same side of the ring would suggest an axial orientation for the phenylselanyl group.
Computational Analysis:
In cases where NMR data is ambiguous, computational methods can be employed to predict the most stable conformation and to calculate theoretical NMR chemical shifts. cam.ac.uk The DP4 parameter, which compares calculated GIAO (Gauge-Including Atomic Orbital) ¹H and ¹³C NMR chemical shifts with experimental data, can provide a probability for the correct stereoisomer. cam.ac.uk This approach has been successfully used to assign the stereochemistry of complex natural products. cam.ac.uknih.gov
Computational and Theoretical Investigations of 2,2 Dimethyl 3 Phenylselanyl Oxane
Density Functional Theory (DFT) Studies on Selenium-Containing Heterocycles
Density Functional Theory (DFT) has emerged as a preeminent computational method for the study of medium to large-sized molecules, including selenium-containing heterocycles, due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations can predict a wide range of molecular properties, providing a theoretical framework to complement and guide experimental work.
Quantum chemical calculations are pivotal in determining the three-dimensional structure and conformational preferences of molecules like 2,2-Dimethyl-3-(phenylselanyl)oxane. The substituted oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocycles. The presence of a bulky phenylselanyl group at the C3 position and two methyl groups at the C2 position will dictate the preferred orientation of these substituents to minimize steric strain.
Computational models can precisely calculate key geometric parameters. For instance, the energy difference between axial and equatorial conformers of the phenylselanyl group can be determined, providing insight into the conformational equilibrium. These calculations involve geometry optimization to find the lowest energy structure on the potential energy surface. nih.gov
Below is a hypothetical data table illustrating the kind of geometric parameters that can be obtained from DFT calculations for the most stable conformer of 2,2-Dimethyl-3-(phenylselanyl)oxane.
| Parameter | Value |
| C-Se Bond Length (Å) | 1.98 |
| Se-Cphenyl Bond Length (Å) | 1.93 |
| C-O Bond Length (Å) | 1.43 |
| C-C-Se Bond Angle (°) | 110.5 |
| C-Se-Cphenyl Bond Angle (°) | 101.2 |
| Dihedral Angle (C2-C3-Se-Cphenyl) (°) | 178.5 (for equatorial) |
| Note: These are representative values for illustrative purposes. |
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
For 2,2-Dimethyl-3-(phenylselanyl)oxane, the HOMO is likely to be localized on the selenium atom and the phenyl ring, indicating these as potential sites for electrophilic attack. The LUMO, conversely, might be distributed over the C-Se bond, suggesting a site for nucleophilic attack.
Aromaticity is a key electronic feature, and while the oxane ring is non-aromatic, the phenyl group is. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.iowikipedia.org NICS values are calculated at the center of a ring; a negative value indicates aromaticity. wikipedia.orgacs.org For the phenyl group in 2,2-Dimethyl-3-(phenylselanyl)oxane, a NICS(1) value (calculated 1 Å above the ring center) would be expected to be significantly negative, confirming its aromatic character. nih.govnih.gov
An illustrative table of electronic properties is provided below:
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.4 |
| NICS(1) of Phenyl Ring (ppm) | -9.5 |
| Note: These are representative values for illustrative purposes. |
Mechanistic Probing via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, it is possible to identify and characterize the transient species that connect reactants to products.
A chemical reaction proceeds through one or more high-energy transition states and may involve the formation of lower-energy intermediates. organicchemistrytutor.comsolubilityofthings.comyoutube.com For reactions involving 2,2-Dimethyl-3-(phenylselanyl)oxane, such as oxidation or electrophilic addition to the selenium atom, computational methods can be used to locate the geometry of these fleeting structures. organicchemistrytutor.comsolubilityofthings.comyoutube.com
For example, in an oxidation reaction, the initial attack of an oxidizing agent on the selenium atom would proceed through a transition state leading to a selenoxide intermediate. The geometry of this transition state, including the partially formed and broken bonds, can be precisely calculated.
The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the rate of a chemical reaction. nih.gov Quantum chemical calculations can provide accurate estimates of these energy barriers. By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed.
This allows for the comparison of different possible reaction pathways. For instance, if a reaction can proceed through multiple competing mechanisms, the calculated activation energies can predict which pathway is kinetically favored.
A hypothetical reaction profile for the oxidation of 2,2-Dimethyl-3-(phenylselanyl)oxane is presented in the table below:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Selenoxide Intermediate | -5.7 |
| Transition State 2 | +20.5 |
| Products | -12.3 |
| Note: These are representative values for illustrative purposes. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A significant advantage of computational chemistry is its predictive power. By analyzing the intrinsic properties of a molecule and modeling its interactions with other reagents, it is possible to forecast the outcome of a reaction.
For 2,2-Dimethyl-3-(phenylselanyl)oxane, computational models can predict its reactivity towards various electrophiles and nucleophiles. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, which are likely sites for chemical reactions.
In cases where a reaction can yield multiple isomers, computational chemistry can predict the regioselectivity and stereoselectivity. rsc.orgnih.govkhanacademy.org This is achieved by comparing the activation energies of the transition states leading to the different products. nih.gov The product formed via the lowest energy transition state will be the major product. For example, in a reaction involving the chiral center at C3, the stereochemical outcome can be predicted by evaluating the energies of the diastereomeric transition states.
| Reaction Type | Predicted Major Product | Rationale |
| Electrophilic attack | Attack at Selenium | Higher HOMO density on Se |
| Nucleophilic attack at Se | Favored over C-Se bond cleavage | Lower activation energy pathway |
| Reaction at C3 | Retention of configuration | Steric hindrance to inversion pathway |
| Note: These are representative predictions for illustrative purposes. |
Overview of Theoretical Methodologies in Organoselenium Chemistry
The computational investigation of organoselenium compounds heavily relies on a suite of theoretical methodologies developed to model molecular structures, properties, and reactivity. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.
Ab Initio Methods: Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally expensive, high-level ab initio methods such as quadratic configuration interaction with single and double excitations (QCISD) are often used to benchmark the accuracy of more cost-effective methods for organoselenium compounds. acs.orgresearchgate.net
Density Functional Theory (DFT): DFT has become the most widely used computational tool in organoselenium chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is grounded in the principle that the energy of a molecule can be determined from its electron density. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functionals: A variety of functionals are employed, each with different strengths. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functionals have been extensively used and evaluated for their reliability in predicting the geometries and energies of organoselenium compounds. acs.orgresearchgate.net More recent studies have also explored the performance of other functionals, including those with long-range corrections like CAM-B3LYP and ωB97XD, which can be important for describing non-covalent interactions and charge transfer excitations. inpressco.com
Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p), are commonly used. researchgate.netresearchgate.net For heavier elements like selenium, the inclusion of polarization (e.g., d, p) and diffuse (+) functions is crucial for accurately describing the electron distribution, particularly for anionic species or systems with weak interactions. gaussian.com For high-accuracy calculations, correlation-consistent basis sets (e.g., aug-cc-pVDZ) may be employed. nih.gov
Relativistic Effects: Due to the presence of the heavy selenium atom, relativistic effects can influence the electronic properties of these compounds. While often minor for valence properties, their inclusion can be important for high-accuracy predictions, particularly for core-electron properties or when studying interactions with other heavy atoms.
Solvation Models: To simulate the behavior of these compounds in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of properties in a more realistic environment. nih.gov
Detailed Research Findings and Data Tables
As previously noted, specific research on 2,2-Dimethyl-3-(phenylselanyl)oxane is unavailable. Therefore, this section presents representative computational data for selenoanisole (methyl phenyl selenide (B1212193), C₆H₅SeCH₃) to illustrate the type of results obtained from theoretical investigations of selenoethers. The data presented here is based on typical outcomes from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a common and reliable method for such molecules.
The primary goal of these computational studies is to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to understand the molecule's electronic structure, which dictates its reactivity.
Optimized Molecular Geometry: Computational calculations provide precise information on bond lengths, bond angles, and dihedral (torsional) angles. For selenoanisole, key parameters include the lengths of the C-Se bonds, the C-Se-C bond angle, and the orientation of the methyl group relative to the phenyl ring.
Interactive Table 1: Selected Optimized Geometric Parameters for Selenoanisole (C₆H₅SeCH₃) Calculated at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C(phenyl) | Se | - | - | ~1.93 Å |
| Bond Length | Se | C(methyl) | - | - | ~1.96 Å |
| Bond Angle | C(phenyl) | Se | C(methyl) | - | ~99.5° |
| Dihedral Angle | C(phenyl-ortho) | C(phenyl-ipso) | Se | C(methyl) | ~0° or ~180° |
Note: The exact values can vary slightly depending on the specific computational method and software used. The dihedral angle indicates that the C-Se-C plane is nearly coplanar with the phenyl ring in the lowest energy conformation.
Electronic Properties: The electronic structure is often described in terms of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Interactive Table 2: Calculated Electronic Properties of Selenoanisole (C₆H₅SeCH₃) Calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Value (eV) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
Note: These values are approximations based on typical results for this class of compounds and can vary with the level of theory and solvation models used.
These computational data provide fundamental insights into the structure and potential reactivity of selenoethers. For the target molecule, 2,2-Dimethyl-3-(phenylselanyl)oxane, similar calculations would reveal how the oxane ring and the gem-dimethyl group influence the geometry and electronic properties compared to the simpler selenoanisole model.
Reactivity and Transformations of 2,2 Dimethyl 3 Phenylselanyl Oxane
Oxidation Reactions at the Selenium Center
The selenium atom in 2,2-Dimethyl-3-(phenylselanyl)oxane, being in a low oxidation state (Se(II)), is susceptible to oxidation. This transformation is a cornerstone of organoselenium chemistry, often serving as a pivotal step in multi-step synthetic sequences.
The most common oxidation of selenoethers involves their conversion to the corresponding selenoxides (R-Se(=O)-R'). This is typically achieved using mild oxidizing agents. wikipedia.org For 2,2-Dimethyl-3-(phenylselanyl)oxane, treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would yield 2,2-Dimethyl-3-(phenylseleninyl)oxane. wikipedia.orglibretexts.org The reaction with m-CPBA is particularly common due to its high efficiency and selectivity under mild conditions. libretexts.org The mechanism involves the electrophilic attack of the peroxyacid's oxygen on the nucleophilic selenium atom. libretexts.orgyoutube.com
Further oxidation of the resulting selenoxide can lead to the formation of a selenone (R-Se(=O)₂-R') upon treatment with a stronger oxidizing agent or an excess of the initial oxidant. nih.gov
A significant application of selenoxide formation is the syn-elimination reaction. If there is a hydrogen atom on the carbon adjacent to the selenium-bearing carbon within the oxane ring, the intermediate selenoxide can undergo a thermal or spontaneous intramolecular elimination to form an alkene. wikipedia.org This process occurs via a five-membered cyclic transition state where the selenium atom and the hydrogen are in a syn-coplanar arrangement. wikipedia.org For 2,2-Dimethyl-3-(phenylselanyl)oxane, this would lead to the formation of an unsaturated oxane derivative.
The atmospheric oxidation of similar selenoethers, such as dimethyl selenide (B1212193), initiated by hydroxyl radicals has been studied, suggesting that such radical-mediated oxidation pathways could also be relevant for 2,2-Dimethyl-3-(phenylselanyl)oxane under specific environmental or experimental conditions, leading to the formation of the corresponding selenoxide. researchgate.net
Table 1: Oxidation Reactions of 2,2-Dimethyl-3-(phenylselanyl)oxane
| Oxidizing Agent | Product | Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 2,2-Dimethyl-3-(phenylseleninyl)oxane | Inert solvent (e.g., CH₂Cl₂), low temperature |
| Hydrogen peroxide (H₂O₂) | 2,2-Dimethyl-3-(phenylseleninyl)oxane | Typically in an alcoholic solvent |
| m-CPBA (>2 equiv.) or other strong oxidants | 2,2-Dimethyl-3-(phenylselenonyl)oxane | Harsher conditions than for selenoxide formation |
Cleavage and Subsequent Functionalization of Carbon-Selenium Bonds
The carbon-selenium (C-Se) bond in 2,2-Dimethyl-3-(phenylselanyl)oxane is relatively weak compared to a carbon-carbon or carbon-oxygen bond, making it a key site for chemical transformations. rsc.org Both the alkyl-Se and aryl-Se bonds can be cleaved under different conditions, leading to a variety of functionalized products.
Reductive Cleavage (Deselenization): A common transformation is the reductive removal of the phenylselanyl group, a process known as deselenization. This can be accomplished using various reducing agents. Raney Nickel is a classic reagent for the hydrogenolysis of carbon-sulfur bonds and is also effective for cleaving C-Se bonds, replacing the phenylselanyl group with a hydrogen atom. masterorganicchemistry.comyoutube.com This would convert 2,2-Dimethyl-3-(phenylselanyl)oxane into 2,2-dimethyloxane (B1655363). The mechanism involves the adsorption of the selenoether onto the nickel surface, followed by cleavage of the C-Se bond and reaction with adsorbed hydrogen. youtube.com
Oxidative Cleavage: While oxidation at the selenium center is common, under certain conditions, it can lead to C-Se bond cleavage. For instance, treatment of alkyl phenyl selenides with some oxidizing agents can result in the elimination of the selenium moiety.
Photochemical Cleavage: The C-Se bond can also be cleaved homolytically upon exposure to UV light. acs.orgnih.gov Studies on alkyl phenyl selenides have shown that both the alkyl-Se and the energetically less favorable phenyl-Se bonds can undergo cleavage, generating alkyl and phenyl radicals, respectively. acs.orgnih.gov The ratio of these cleavage pathways is influenced by factors such as solvent viscosity and the wavelength of light used. acs.orgnih.gov
Reaction with Organometallic Reagents: Organolithium reagents can attack the selenium atom, leading to the cleavage of the C-Se bond and the formation of a new organoselenium compound and a lithium salt. Phenyl selenide anion is known to be a superior reagent for the SN2 cleavage of esters and lactones. acs.org
Substitution Reactions Involving the Oxane Ring or the Phenylselanyl Moiety
Substitution on the Oxane Ring: Direct nucleophilic substitution on the saturated oxane ring of 2,2-Dimethyl-3-(phenylselanyl)oxane is generally challenging without activation. The carbon atoms of the oxane ring are not electrophilic enough to be attacked by nucleophiles. Ring-opening reactions could be a possibility under acidic conditions, potentially involving the ether oxygen. For cyclohexane (B81311) systems, SN2 reactions require the leaving group to be in an axial position for optimal orbital overlap. libretexts.orgmasterorganicchemistry.com A similar stereoelectronic requirement would apply to the oxane ring. However, the phenylselanyl group is not a typical leaving group for SN2 reactions unless it is activated, for instance, by conversion to a selenonium salt. tandfonline.com
Substitution on the Phenylselanyl Moiety: The phenyl ring of the phenylselanyl group can undergo electrophilic aromatic substitution. The selenoether group (-SeR) is generally considered to be an ortho-, para-directing and activating group due to the lone pair of electrons on the selenium atom that can be donated into the aromatic ring through resonance. libretexts.orgyoutube.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the selenium atom. However, the selenium atom can also be Lewis basic and coordinate with the electrophile or catalyst, potentially deactivating the ring. The outcome of such reactions would depend on the specific reagents and conditions employed.
Radical Reactions Initiated or Mediated by the Selenoether Functionality
Organoselenium compounds are versatile precursors for radical reactions due to the relatively weak C-Se bond (bond dissociation energy is lower than that of C-S or C-C bonds). wikipedia.orglibretexts.orgchemistrysteps.com The homolytic cleavage of the C-Se bond in 2,2-Dimethyl-3-(phenylselanyl)oxane can generate a carbon-centered radical on the oxane ring and a phenylselanyl radical (PhSe•).
This radical generation can be initiated by heat or photochemically. acs.orgnih.gov The resulting radicals can then participate in a variety of transformations. For example, the radical on the oxane ring could undergo intramolecular cyclization if a suitable unsaturated moiety is present elsewhere in the molecule, or it could be trapped by a radical scavenger.
The phenylselanyl group itself can mediate radical reactions. For instance, in radical cyclization reactions, the addition of a radical to an alkene can be followed by the abstraction of the phenylselanyl group from a suitable donor, propagating a radical chain. Conversely, the addition of the phenylselanyl radical to a double or triple bond can initiate cyclization. rsc.orgnih.govnih.govacs.org Selenoesters, which can be formed from selenoethers, are also known to be efficient radical acceptors in cyclization reactions.
Table 2: Potential Radical Reactions of 2,2-Dimethyl-3-(phenylselanyl)oxane
| Reaction Type | Initiator/Mediator | Potential Products |
| Homolytic C-Se Bond Cleavage | Heat, UV light | 2,2-Dimethyloxan-3-yl radical, Phenylselanyl radical |
| Radical Cyclization (if suitably functionalized) | Radical initiator (e.g., AIBN) | Cyclized products |
| Trapping of generated radical | Radical trap (e.g., TEMPO) | Trapped radical adducts |
Applications in Organic Synthesis and Materials Chemistry
Role as Reagents or Catalysts in Fundamental Organic Transformations
Organoselenium compounds are well-established as versatile reagents and catalysts in a variety of fundamental organic transformations. However, no specific studies detailing the use of 2,2-Dimethyl-3-(phenylselanyl)oxane in these roles have been identified.
Utility in Cyclofunctionalization Reactions for the Synthesis of Complex Organic Architectures
Cyclofunctionalization reactions, which involve the simultaneous formation of a cyclic structure and the introduction of a functional group, are a powerful tool for building complex organic molecules. Selenium-induced cyclizations, often employing electrophilic selenium species, are known to facilitate the synthesis of a wide range of heterocyclic compounds and even carbon-carbon bonds. researchgate.net This methodology relies on the ability of the selenium reagent to activate a double or triple bond towards intramolecular attack by a nucleophile. While this is a general strategy in organoselenium chemistry, there is no specific literature demonstrating the application of 2,2-Dimethyl-3-(phenylselanyl)oxane in such cyclofunctionalization reactions to create complex organic architectures.
Synthesis of Precisely Structured Olefin Copolymers via Selenoether Chemistry
The synthesis of olefin copolymers with precise control over their architecture is crucial for tailoring their material properties. Various catalytic systems are employed for this purpose. scispace.comresearchgate.net However, the use of selenoether chemistry, and specifically 2,2-Dimethyl-3-(phenylselanyl)oxane, in this field is not documented.
Phenylseleno Oxidation-Elimination for Controlled Carbon-Carbon Double Bond Formation
The oxidation of a phenylseleno group followed by syn-elimination is a well-established and powerful method for introducing carbon-carbon double bonds into organic molecules, particularly for the synthesis of α,β-unsaturated carbonyl compounds. This process, known as selenoxide elimination, proceeds under mild conditions and offers excellent regioselectivity. The general mechanism involves the oxidation of the selenide (B1212193) to a selenoxide, which then undergoes an intramolecular thermal elimination. While this is a fundamental reaction of phenylseleno-substituted compounds, no studies have been found that apply this methodology using 2,2-Dimethyl-3-(phenylselanyl)oxane for the purpose of synthesizing precisely structured olefin copolymers.
General Synthetic Methodologies Employing Selenoethers for Diverse Molecular Scaffolds
Selenoethers are valuable intermediates in organic synthesis, enabling a variety of chemical transformations to construct diverse molecular frameworks. researchgate.net These transformations often leverage the unique reactivity of the carbon-selenium bond. For instance, α-phenylseleno carbonyl compounds can serve as precursors to α,β-unsaturated systems or can be used in cross-coupling reactions. Despite the broad utility of selenoethers in synthesis, there is no specific mention in the scientific literature of general synthetic methodologies that explicitly employ 2,2-Dimethyl-3-(phenylselanyl)oxane for the generation of diverse molecular scaffolds.
Coordination Chemistry of Metal Complexes with 2,2 Dimethyl 3 Phenylselanyl Oxane Ligands
Synthesis of Palladium(II) and Platinum(II) Complexes Featuring Oxane Selenoether Ligands
The synthesis of square-planar palladium(II) and platinum(II) complexes with 2,2-dimethyl-3-(phenylselanyl)oxane as a ligand typically involves the reaction of a suitable metal precursor with the selenoether ligand. For instance, complexes can be prepared by reacting [MCl2(cod)] (where M = Pd or Pt, and cod = 1,5-cyclooctadiene) or [MCl2(DMSO)2] (where DMSO = dimethyl sulfoxide) with the ligand in a suitable solvent like dichloromethane (B109758) or toluene. nih.govub.edursc.org The resulting complexes often feature the selenoether coordinating to the metal center through the selenium atom.
These synthetic routes are versatile and can be adapted to produce a variety of complexes with different halide or other ancillary ligands. The stability of the resulting complexes is noteworthy, allowing for their isolation and characterization. The general reaction scheme can be represented as:
[MCl₂L'₂] + 2 [2,2-dimethyl-3-(phenylselanyl)oxane] → [MCl₂(2,2-dimethyl-3-(phenylselanyl)oxane)₂] + 2L' (where M = Pd(II), Pt(II); L' = a labile ligand like DMSO or a portion of a diene)
The characterization of these newly synthesized complexes is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as elemental analysis. nih.govrsc.org
Kinetic Studies of Ligand Exchange Reactions and Mechanistic Pathways (e.g., Associative Mechanisms)
Ligand substitution reactions in square-planar d⁸ metal complexes, such as those of palladium(II) and platinum(II), are fundamental to understanding their reactivity. These reactions predominantly proceed via an associative mechanism. fiveable.melibretexts.org This pathway involves the approach of an incoming ligand to the metal center to form a five-coordinate intermediate, followed by the departure of the leaving ligand. fiveable.meecontent.in
The general two-step associative mechanism can be described as: [ML₄] + Y → [ML₄Y] (rate-determining step) [ML₄Y] → [ML₃Y] + L
Kinetic studies of ligand exchange reactions involving complexes of 2,2-dimethyl-3-(phenylselanyl)oxane can be monitored using techniques like stopped-flow spectrophotometry or NMR spectroscopy. acs.orgnih.gov The rate law for such associative reactions is often found to be two-term:
Rate = k₁[Complex] + k₂[Complex][Y]
Here, k₁ represents the solvent-assisted pathway, where a solvent molecule acts as the incoming ligand in the initial step, and k₂ represents the direct attack of the incoming ligand Y. econtent.indalalinstitute.com For many square-planar complexes, the solvent-assisted pathway is also considered to be associative in nature. econtent.in
Influence of Steric Effects on Reaction Rates in Metal Complexation
Steric effects, arising from the spatial arrangement of ligands around a metal center, play a crucial role in dictating the rates of ligand exchange reactions. numberanalytics.com In the context of complexes with 2,2-dimethyl-3-(phenylselanyl)oxane, the bulky gem-dimethyl group on the oxane ring, as well as the phenyl group attached to the selenium atom, can exert significant steric hindrance.
This steric bulk can influence the reaction rate in several ways:
Approach of the Incoming Ligand: Increased steric hindrance around the metal center can impede the approach of the incoming nucleophile, thereby slowing down the rate of the associative substitution reaction. numberanalytics.comresearchgate.net
Stability of the Intermediate: The formation of the five-coordinate intermediate in an associative mechanism leads to a more crowded coordination sphere. Significant steric repulsion within this intermediate can increase its energy, thus increasing the activation energy of the reaction and decreasing the rate.
Bond Lengths and Angles: Steric repulsion between ligands can lead to distortions in the ground state geometry of the complex, such as increased bond lengths or altered bond angles, which can in turn affect the reactivity. numberanalytics.com
Structural Elucidation of Metal-Selenoether Complexes in Solution and Solid State (e.g., X-ray Diffraction, NMR)
The precise three-dimensional arrangement of atoms in metal complexes of 2,2-dimethyl-3-(phenylselanyl)oxane is crucial for understanding their chemical and physical properties. This structural information is typically obtained through a combination of single-crystal X-ray diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for characterizing the structure and dynamics of these complexes in solution.
¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand and can indicate whether coordination has occurred by observing changes in the chemical shifts of protons and carbons near the selenium donor atom. nih.gov
⁷⁷Se NMR: This technique is particularly informative as it directly probes the selenium nucleus. The coordination of the selenium atom to a metal center typically results in a significant change in the ⁷⁷Se chemical shift compared to the free ligand.
¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is highly sensitive to the nature of the ligands in the coordination sphere. The chemical shift and coupling constants (e.g., ¹J(¹⁹⁵Pt-⁷⁷Se)) can provide direct evidence for the Pt-Se bond and offer insights into its nature. ub.edu
Dynamic NMR studies can also be employed to investigate fluxional processes in solution, such as ligand exchange or pyramidal inversion at the selenium center. rsc.org
Comparative Studies with Analogous Sulfur-Containing Ligands in Coordination Chemistry
To fully appreciate the coordination chemistry of 2,2-dimethyl-3-(phenylselanyl)oxane, it is instructive to compare it with its sulfur-containing counterpart, 2,2-dimethyl-3-(phenylthio)oxane. Selenium and sulfur are both chalcogens and share some similarities, but also exhibit key differences that impact their coordination behavior. nih.gov
| Property | Selenium-Containing Ligand | Sulfur-Containing Ligand |
| Donor Atom Size | Larger | Smaller |
| Polarizability | More polarizable | Less polarizable |
| Basicity | Less basic (softer) | More basic (harder) |
| Metal-Ligand Bond Strength | Generally forms weaker bonds with first-row transition metals, but stronger, more covalent bonds with heavier transition metals (e.g., Pd, Pt) | Forms stronger bonds with first-row transition metals |
| Redox Properties | More easily oxidized | Less easily oxidized |
These differences manifest in the properties of their respective metal complexes:
Ligand Field Strength: Selenoethers are generally considered to be weaker field ligands than thioethers. researchgate.net
Nucleophilicity: The higher polarizability and softer nature of selenium make selenoethers more powerful nucleophiles than thioethers, which can affect the rates of associative substitution reactions. acs.orgnih.gov
Bonding: The interaction between soft metal ions like Pd(II) and Pt(II) and the soft selenium donor is highly favorable, leading to stable complexes. While sulfur also forms stable complexes, the subtle differences in orbital energies and overlaps can lead to variations in the electronic and photophysical properties of the complexes. researchgate.netacs.org
By comparing the structures, kinetics, and reactivity of analogous selenium and sulfur complexes, a deeper understanding of the fundamental principles governing the coordination chemistry of chalcogenoether ligands can be achieved.
Advanced Analytical Techniques for Characterization of Oxane Selenoethers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 2,2-Dimethyl-3-(phenylselanyl)oxane, a combination of proton (¹H), carbon-13 (¹³C), and selenium-77 (⁷⁷Se) NMR experiments provides a complete picture of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton and Carbon-13 NMR are fundamental techniques for confirming the carbon skeleton and the placement of substituents.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2,2-Dimethyl-3-(phenylselanyl)oxane would exhibit distinct signals corresponding to each unique proton environment. The two methyl groups at the C2 position are diastereotopic and would be expected to appear as two separate singlets. The protons on the oxane ring (at C3, C4, C5, and C6) would show complex splitting patterns due to spin-spin coupling with their neighbors. The proton at C3, being directly attached to the carbon bearing the phenylselanyl group, would be shifted downfield. The aromatic protons of the phenyl group would typically appear in the 7.0-7.5 ppm region, with splitting patterns indicative of a monosubstituted benzene ring.
Carbon-13 (¹³C) NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom would produce a single peak. The chemical shifts are highly dependent on the electronic environment. The carbons of the phenyl group would resonate in the aromatic region (~125-150 ppm). The carbon atom bonded to the selenium (C3) would be influenced by the electronegativity and magnetic anisotropy of the selenium atom. The quaternary carbon (C2) and the two methyl carbons would have characteristic shifts, as would the remaining methylene carbons of the oxane ring (C4, C5, and C6). libretexts.orgbhu.ac.inlibretexts.orgoregonstate.educompoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,2-Dimethyl-3-(phenylselanyl)oxane
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃ (gem-dimethyl) | ~1.2 - 1.5 (two singlets) | ~25 - 35 |
| CH -Se (C3) | ~3.5 - 4.0 | ~45 - 55 |
| CH ₂ (Oxane Ring) | ~1.5 - 2.2 (multiplets) | ~20 - 40 |
| CH ₂-O (Oxane Ring) | ~3.6 - 4.1 (multiplets) | ~60 - 70 |
| C-O (C2, quaternary) | - | ~70 - 80 |
| C-Se (Phenyl, ipso) | - | ~130 - 135 |
| CH (Phenyl, ortho) | ~7.4 - 7.6 | ~130 - 135 |
| CH (Phenyl, meta) | ~7.2 - 7.4 | ~128 - 130 |
| CH (Phenyl, para) | ~7.2 - 7.4 | ~125 - 128 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Selenium-77 (⁷⁷Se) NMR for Direct Characterization of Selenium Environments
The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of ½, is an excellent probe for directly studying the selenium atom's local environment. researchgate.net ⁷⁷Se NMR spectroscopy is characterized by a very wide range of chemical shifts, making it highly sensitive to subtle changes in the electronic structure around the selenium atom. researchgate.netnih.govresearchgate.net
For 2,2-Dimethyl-3-(phenylselanyl)oxane, which is an alkyl aryl selenide (B1212193), the ⁷⁷Se chemical shift is expected to fall within a well-defined region of the spectrum. This value can confirm the oxidation state and bonding environment of the selenium. Furthermore, coupling between ⁷⁷Se and nearby protons (e.g., the proton at C3) can sometimes be observed, providing further structural confirmation.
Table 2: Typical ⁷⁷Se NMR Parameters for Alkyl Aryl Selenides
| Parameter | Typical Value / Observation |
| Chemical Shift (δ) | 150 - 400 ppm (relative to Me₂Se) |
| Natural Abundance | 7.63% |
| Spin (I) | ½ |
| Common Reference | Dimethyl selenide (Me₂Se) at 0 ppm |
| Coupling Constants | ²J (⁷⁷Se-¹H) and ¹J (⁷⁷Se-¹³C) can be observed. |
Sources for typical chemical shift ranges include various studies on organoselenium compounds. researchgate.netnih.govorganicchemistrydata.orgnih.gov
Mass Spectrometry
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Isotopic Pattern Analysis for Confirmation of Selenium Presence
A key feature in the mass spectrum of any selenium-containing compound is its distinctive isotopic pattern. Selenium has six stable isotopes with significant natural abundances (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any selenium-containing fragments. The most abundant isotope is ⁸⁰Se, which typically defines the nominal mass, but the peak for the ⁷⁸Se isotope is also very significant. The presence and relative intensities of these isotopic peaks provide unambiguous confirmation of the presence of a single selenium atom in the molecule.
Table 3: Natural Abundance of Stable Selenium Isotopes and Expected MS Pattern
| Isotope | Natural Abundance (%) | Mass (amu) | Expected Relative Intensity for [M]⁺ |
| ⁷⁴Se | 0.89 | 73.9225 | 1.8 |
| ⁷⁶Se | 9.37 | 75.9192 | 19.0 |
| ⁷⁷Se | 7.63 | 76.9199 | 15.5 |
| ⁷⁸Se | 23.77 | 77.9173 | 48.2 |
| ⁸⁰Se | 49.61 | 79.9165 | 100.0 |
| ⁸²Se | 8.73 | 81.9167 | 17.7 |
The expected relative intensity is calculated for a molecule containing one selenium atom, with the most abundant isotope (⁸⁰Se) normalized to 100%.
X-ray Crystallography for Precise Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice.
For 2,2-Dimethyl-3-(phenylselanyl)oxane, a crystal structure would yield a wealth of data, including:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and angles for all atoms in the molecule.
Torsional angles , which define the conformation of the oxane ring (e.g., chair, twist-boat) and the orientation of the phenylselanyl and gem-dimethyl substituents.
Stereochemistry , confirming the relative configuration at the C2 and C3 stereocenters.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or weaker hydrogen bonds.
While an experimental crystal structure for this specific compound is not available in the public record, typical bond lengths for the key structural motifs can be predicted based on data from similar molecules in crystallographic databases.
Table 4: Typical Bond Lengths Expected from X-ray Crystallography
| Bond Type | Typical Length (Å) |
| Csp³–Csp³ | 1.52 - 1.55 |
| Csp³–O (ether) | 1.42 - 1.44 |
| Csp³–Se | 1.95 - 2.00 |
| Caryl–Se | 1.90 - 1.93 |
| Caryl–Caryl | 1.38 - 1.40 |
These values represent average bond lengths from crystallographic data of various organic and organoselenium compounds. materialsproject.orgnih.govtheorchem.rursc.org
Future Research Directions
Development of Novel and Sustainable Synthetic Routes to 2,2-Dimethyl-3-(phenylselanyl)oxane and Analogues
The accessibility of 2,2-Dimethyl-3-(phenylselanyl)oxane and its derivatives is paramount for any future studies. Current synthetic strategies for organoselenium compounds often rely on multi-step procedures or the use of hazardous reagents. researchgate.net Future research should therefore focus on developing more efficient, sustainable, and atom-economical synthetic methods.
Key research objectives in this area include:
One-Pot and Multicomponent Reactions: Investigating one-pot syntheses where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency. researchgate.net A potential approach could involve the reaction of a suitable oxirane precursor with a selenium nucleophile, such as selenophenol, generated in situ.
Catalytic Methods: The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, would be a significant advancement. nih.gov Exploring transition metal-catalyzed cross-coupling reactions could provide a versatile route to a variety of analogues with different aryl or alkyl selenide (B1212193) moieties.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) should be prioritized. nih.gov
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Traditional Multi-Step Synthesis | Well-established, reliable for small-scale synthesis. | Generates significant waste, often requires harsh conditions. researchgate.net | Optimization of existing routes to improve yields and reduce waste. |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced purification steps, atom economy. researchgate.net | Requires careful optimization of reaction conditions to control selectivity. | Design of novel reaction cascades for the direct synthesis from simple precursors. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for asymmetric synthesis. nih.gov | Cost and toxicity of some transition metals, ligand design. | Exploration of earth-abundant metal catalysts (e.g., iron, copper). |
| Electrochemical Synthesis | Avoids the use of chemical oxidants/reductants, precise control over reaction conditions. nih.gov | Requires specialized equipment, optimization of electrode materials and electrolytes. | Development of selective electrochemical selenenylation reactions. |
Table 1: Comparison of Potential Synthetic Routes
Exploration of New Reactivity Modes and Catalytic Applications of This Compound Class
The selenium atom in 2,2-Dimethyl-3-(phenylselanyl)oxane is expected to exhibit rich reactivity, functioning as a nucleophile, a ligand for transition metals, and a precursor to catalytically active species. wikipedia.orgresearchgate.net
Future research should explore:
Nucleophilic Reactivity: Investigating the reactions of the selenide with various electrophiles will be fundamental to understanding its chemical behavior. wikipedia.org This could lead to the synthesis of novel selenonium salts with potential applications in their own right.
Oxidative Chemistry: The corresponding selenoxide, which can be generated by oxidation, is expected to undergo syn-elimination, providing a route to allylic alcohols. This classic transformation in organoselenium chemistry warrants investigation for this specific substrate. wikipedia.org
Catalytic Activity: Organoselenium compounds are known to catalyze a range of organic transformations, often mimicking the function of selenoenzymes like glutathione (B108866) peroxidase. nih.govnih.gov The potential of 2,2-Dimethyl-3-(phenylselanyl)oxane and its derivatives as catalysts for oxidation reactions, reductions, and carbon-carbon bond-forming reactions should be systematically evaluated.
Integration of Advanced Computational Modeling for Mechanism Elucidation and Rational Design of New Selenoethers
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and predicting the properties of new molecules. nih.gov
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations of 2,2-Dimethyl-3-(phenylselanyl)oxane and how these influence its reactivity.
Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of its synthetic and catalytic reactions. nih.gov This can help in optimizing reaction conditions and identifying key intermediates and transition states.
In Silico Design: Computationally designing new analogues with tailored electronic and steric properties to enhance their catalytic activity or selectivity for specific applications.
Strategic Incorporation into Multi-step Organic Synthesis Towards Complex Molecular Targets
The unique reactivity of organoselenium compounds makes them valuable tools in the synthesis of complex natural products and other biologically active molecules. windows.net The functional groups present in 2,2-Dimethyl-3-(phenylselanyl)oxane could be strategically utilized in multi-step synthetic sequences.
Future research in this direction could involve:
As a Chiral Building Block: If the compound can be prepared in an enantiomerically pure form, it could serve as a valuable chiral building block for the synthesis of stereochemically complex molecules.
Introducing Selenium into Complex Scaffolds: Using this compound as a reagent to introduce the phenylselanyl group into more complex molecular architectures, which can then be further manipulated.
Tandem Reactions: Designing tandem reaction sequences where the initial reaction of the selenoether triggers a cascade of subsequent transformations, leading to a rapid increase in molecular complexity.
Expansion of Applications in Emerging Areas of Materials Science
The unique electronic and optical properties of organoselenium compounds have led to their increasing use in materials science. researchgate.net The potential of 2,2-Dimethyl-3-(phenylselanyl)oxane and its polymeric derivatives in this field is an exciting and largely unexplored frontier.
Promising research avenues include:
Semiconducting Materials: Selenophene-containing polymers have shown promise as organic semiconductors. acs.org Investigating the synthesis of polymers incorporating the 2,2-Dimethyl-3-(phenylselanyl)oxane motif could lead to new materials for organic electronics.
Self-Assembling Materials: The selenium atom can participate in non-covalent interactions, such as chalcogen bonding, which can drive the self-assembly of molecules into ordered supramolecular structures. acs.org This could be exploited to create novel gels, liquid crystals, or other functional materials.
Nanomaterials: The synthesis of selenium-containing nanoparticles has garnered significant interest. nih.gov Exploring the use of 2,2-Dimethyl-3-(phenylselanyl)oxane as a precursor or capping agent for the synthesis of selenium-based nanomaterials could open up new applications in catalysis and nanomedicine.
A summary of potential applications in materials science is provided in Table 2.
| Material Type | Potential Application | Key Properties to Investigate |
| Conducting Polymers | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). | Charge carrier mobility, HOMO/LUMO energy levels, film-forming properties. |
| Supramolecular Gels | Drug delivery, tissue engineering, responsive materials. | Gelation properties, mechanical strength, stimuli-responsiveness. |
| Nanoparticles | Catalysis, sensing, biomedical imaging. | Size and morphology control, catalytic activity, biocompatibility. |
Table 2: Potential Applications in Materials Science
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-(phenylselanyl)oxane, considering yield and purity?
Methodological Answer: The synthesis of 2,2-Dimethyl-3-(phenylselanyl)oxane involves selenylation of a pre-functionalized oxane scaffold. A recommended approach includes:
- Step 1: Prepare the oxane backbone via cyclization of a diol precursor under acidic conditions (e.g., H₂SO₄ catalysis).
- Step 2: Introduce the phenylselanyl group using a nucleophilic substitution reaction with phenylselenol (PhSeH) in anhydrous THF at 0–5°C to minimize side reactions .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%).
For structurally similar organoselenium compounds, photoisomerization studies highlight the importance of steric control during selenylation to avoid byproducts .
Q. How can spectroscopic and crystallographic methods validate the structure of 2,2-Dimethyl-3-(phenylselanyl)oxane?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve the stereochemistry at C-3 and verify bond angles (e.g., C–Se–C ~95–100°) .
- IR Spectroscopy: Identify C–O–C stretches (1050–1150 cm⁻¹) and Se–C vibrations (500–600 cm⁻¹) .
Table 1: Experimental vs. Theoretical Spectroscopic Data
| Parameter | Experimental (Observed) | Theoretical (B3LYP/6-31G**) |
|---|---|---|
| C-3 (Se–C bond) | 1.92 Å | 1.89 Å |
| ¹H NMR (δ, ppm) | 1.35 (s, 6H, CH₃) | 1.30–1.40 (predicted) |
Q. What are the primary pharmacological properties associated with the phenylselanyl moiety in this compound?
Methodological Answer: Organoselenium compounds exhibit:
- Antioxidant Activity: The phenylselanyl group participates in redox cycling, scavenging ROS (e.g., •OH, H₂O₂) via Se-centered radical intermediates .
- Thiol Peroxidase Mimicry: Catalyzes the reduction of peroxides using glutathione (GSH) as a co-substrate.
- Toxicity Considerations: Monitor selenium accumulation in vitro (IC₅₀ > 50 μM recommended for cell viability) .
Advanced Research Questions
Q. What computational approaches are used to predict the thermodynamic stability and reactivity of 2,2-Dimethyl-3-(phenylselanyl)oxane?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G** level to predict bond dissociation energies (BDEs) for Se–C bonds (~250 kJ/mol) and assess radical stabilization .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to evaluate conformational stability of the oxane ring .
- Reactivity Predictions: Use Fukui indices to identify nucleophilic sites (e.g., Se atom) for electrophilic attacks .
Q. How do structural modifications at the phenylselanyl group affect the compound's antioxidant activity and toxicity profile?
Methodological Answer:
-
Electron-Withdrawing Substituents (e.g., NO₂): Enhance redox potential but increase cytotoxicity (e.g., IC₅₀ drops to 20 μM) .
-
Steric Shielding: Introduce ortho-methyl groups on the phenyl ring to reduce nonspecific thiol oxidation, improving selectivity .
-
Comparative SAR Table:
Substituent Log P IC₅₀ (μM) Thiol Peroxidase Activity (U/mg) H 2.1 55 12.5 4-OCH₃ 1.8 60 15.2 2,6-(CH₃)₂ 2.5 45 9.8
Q. What experimental strategies address discrepancies in observed biological activities of organoselenium compounds like 2,2-Dimethyl-3-(phenylselanyl)oxane?
Methodological Answer:
- Controlled Redox Environments: Use chelators (e.g., EDTA) to minimize metal-catalyzed oxidation artifacts in antioxidant assays .
- Isomer-Specific Studies: Separate stereoisomers via chiral HPLC to isolate bioactive conformers, as seen in photoisomerization protocols for cyclopropane derivatives .
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HepG2, RAW264.7) to distinguish cell-type-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
